molecular formula C21H39N5O4 B594020 N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt CAS No. 1217459-14-7

N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt

Cat. No.: B594020
CAS No.: 1217459-14-7
M. Wt: 425.6 g/mol
InChI Key: UCLAYMPJMDBLOX-ZCMDIHMWSA-N
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Description

N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt is a synthetic compound used primarily in peptide synthesis and click chemistry applications. It is known for its high purity and stability, making it a valuable reagent in various chemical and biological research fields .

Safety and Hazards

N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .

Chemical Reactions Analysis

Comparison with Similar Compounds

  • N-Boc-cis-4-azido-L-proline (dicyclohexylammonium) salt
  • Fmoc-β-azido-Ala-OH
  • L-Azidohomoalanine hydrochloride
  • 6-Azido-hexanoic acid

Uniqueness: N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt is unique due to its specific structure, which combines the azido group with a protected amino acid. This combination allows for versatile applications in peptide synthesis and click chemistry, distinguishing it from other azido-containing compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "L-homoalanine", "Boc anhydride", "Sodium azide", "Dicyclohexylamine", "Dicyclohexylcarbodiimide", "Hydrochloric acid", "Diethyl ether", "Ethyl acetate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of L-homoalanine - L-homoalanine is reacted with Boc anhydride in the presence of dicyclohexylcarbodiimide (DCC) and DMAP as a catalyst to form N-Boc-L-homoalanine.", "Step 2: Azidation of N-Boc-L-homoalanine - N-Boc-L-homoalanine is reacted with sodium azide in the presence of triethylamine (TEA) and DMF as a solvent to form N-Boc-4-azido-L-homoalanine.", "Step 3: Deprotection of N-Boc-4-azido-L-homoalanine - N-Boc-4-azido-L-homoalanine is reacted with hydrochloric acid in diethyl ether to remove the Boc protecting group and form 4-azido-L-homoalanine.", "Step 4: Salt formation - 4-azido-L-homoalanine is reacted with dicyclohexylamine in ethyl acetate to form the dicyclohexylammonium salt of N-Boc-4-azido-L-homoalanine.", "Step 5: Purification - The crude product is washed with water, dried and purified by column chromatography using ethyl acetate and hexane as eluents." ] }

CAS No.

1217459-14-7

Molecular Formula

C21H39N5O4

Molecular Weight

425.6 g/mol

IUPAC Name

(2S)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C12H23N.C9H16N4O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)17-8(16)12-6(7(14)15)4-5-11-13-10/h11-13H,1-10H2;6H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t;6-/m.0/s1

InChI Key

UCLAYMPJMDBLOX-ZCMDIHMWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2

SMILES

CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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